1,7-dibromo(1,2,6,7-13C4)heptane
Description
Chemical Identity:
1,7-Dibromo(1,2,6,7-13C4)heptane is a stable isotopologue of 1,7-dibromoheptane, where four carbon atoms (positions 1, 2, 6, and 7) are replaced with carbon-13 (13C). This labeling is critical for applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and reaction mechanism studies.
Molecular Formula: C7H14Br2 (with 13C substitution at specified positions)
Molecular Weight: ~262.0 g/mol (adjusted for isotopic enrichment)
CAS Registry: 4549-31-9 (parent compound)
Key Properties:
Properties
CAS No. |
1173019-50-5 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
261.96 g/mol |
IUPAC Name |
1,7-dibromo(1,2,6,7-13C4)heptane |
InChI |
InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2/i4+1,5+1,6+1,7+1 |
InChI Key |
LVWSZGCVEZRFBT-SQLBHGNYSA-N |
Isomeric SMILES |
C(C[13CH2][13CH2]Br)C[13CH2][13CH2]Br |
Canonical SMILES |
C(CCCBr)CCCBr |
Origin of Product |
United States |
Preparation Methods
1,7-Dibromo(1,2,6,7-13C4)heptane can be synthesized from 1,7-heptanediol through a bromination reaction . The reaction involves the use of brominating agents such as phosphorus tribromide or hydrogen bromide in the presence of a solvent like dichloromethane. The reaction conditions typically include room temperature and a reaction time of several hours to ensure complete bromination.
Chemical Reactions Analysis
1,7-Dibromo(1,2,6,7-13C4)heptane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form 1,7-dihydroxyheptane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,7-Dibromo(1,2,6,7-13C4)heptane is used in various scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of liquid crystalline copolyethers and dendrimers.
Biology: It is used in metabolic research to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as a chemical reference for chemical identification, qualitative, and quantitative detection.
Mechanism of Action
The mechanism of action of 1,7-dibromo(1,2,6,7-13C4)heptane involves its ability to act as a synthetic intermediate in various chemical reactions. The bromine atoms at positions 1 and 7 are reactive sites that can undergo substitution or elimination reactions, leading to the formation of various products. The isotopic labeling with carbon-13 allows for the tracking of the compound in metabolic studies and other research applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Property Comparison
The following table compares 1,7-dibromo(1,2,6,7-13C4)heptane with its parent compound and a structurally related brominated heptane derivative:
Notes:
- 1,7-Bis(4-bromophenyl)heptane exhibits higher molecular weight and boiling point due to aromatic bromine substituents and extended conjugation .
1,7-Dibromo(1,2,6,7-13C4)heptane
- Reactivity : Undergoes nucleophilic substitution (e.g., with amines or alkoxides) or elimination reactions (to form alkenes). The 13C labeling allows precise tracking of reaction pathways.
- Applications : Used in isotopic labeling studies, polymer crosslinking, and as a precursor for synthesizing 13C-labeled surfactants or dendrimers.
1,7-Dibromoheptane
- Reactivity : Similar to its isotopologue but lacks isotopic tracing utility.
- Applications : Common in organic synthesis, e.g., preparing α,ω-difunctionalized polymers or phase-transfer catalysts .
1,7-Bis(4-bromophenyl)heptane
Analytical Differentiation
- Mass Spectrometry : 1,7-Dibromo(1,2,6,7-13C4)heptane shows a distinct isotopic pattern (M+4 peak) compared to the parent compound.
- NMR Spectroscopy : 13C-labeled carbons produce enhanced signals, enabling precise structural elucidation.
Research Findings and Limitations
- Isotopic Stability : The 13C-labeled compound exhibits negligible isotopic exchange under standard conditions, making it reliable for long-term studies.
- Synthetic Challenges : Introducing 13C labels increases synthesis costs and complexity compared to unlabeled analogs.
- Data Gaps : Predicted properties for 1,7-bis(4-bromophenyl)heptane (e.g., density, boiling point) require experimental validation .
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